2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
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Overview
Description
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core. This is followed by carboxylation at the 6th position using carbon dioxide or a suitable carboxylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Major Products Formed
Oxidation: Formation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Reduction: Formation of 3-bromo-4-hydroxy-5-methoxyaniline.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 2-(3-Bromo-4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 2-(3-Chloro-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Uniqueness
2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C15H11BrN2O4 |
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Molecular Weight |
363.16 g/mol |
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H11BrN2O4/c1-22-12-6-8(4-9(16)13(12)19)14-17-10-3-2-7(15(20)21)5-11(10)18-14/h2-6,19H,1H3,(H,17,18)(H,20,21) |
InChI Key |
GARSVNOMPLZSSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Br)O |
Origin of Product |
United States |
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